molecular formula C7H10O2 B179523 2-Ethyl-1,3-cyclopentanedione CAS No. 823-36-9

2-Ethyl-1,3-cyclopentanedione

Cat. No. B179523
CAS RN: 823-36-9
M. Wt: 126.15 g/mol
InChI Key: YDFBIBUYOUFJMR-UHFFFAOYSA-N
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Patent
US04002746

Procedure details

Reflux a mixture of 6-(m-methoxyphenyl)hept-1-en-3-one and 1-diethylamino-6-(m-methoxyphenyl)heptan-3-one (10 g, obtained by slow distillation of the latter substance) with 2-ethylcyclopentane-1,3-dione (7 g) in 0.12% methanolic potassium hydroxide solution (40 cc) for 15 hours. Remove most of the methanol under reduced pressure and add a mixture of equal volumes of ether and benzene (50 cc). Wash the solution with 5% aqueous sodium hydroxide, water, 10% hydrochloric acid, and brine, and dry. Evaporate the solvent to leave as residue the triketone adduct 2-(6-m-methoxyphenyl-3-oxoheptyl)-2-ethylcyclopentane-1,3-dione (14 g); infrared absorption peak at 5.80 μ.
Quantity
40 mL
Type
solvent
Reaction Step One
Name
6-(m-methoxyphenyl)hept-1-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-diethylamino-6-(m-methoxyphenyl)heptan-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC1C=[C:5]([CH:9](C)[CH2:10][CH2:11][C:12](=[O:15])C=C)[CH:6]=[CH:7]C=1.C(N(CC)CCC(=O)CCC(C1C=CC=C([O:33]C)C=1)C)C>[OH-].[K+]>[CH2:6]([CH:5]1[C:9](=[O:33])[CH2:10][CH2:11][C:12]1=[O:15])[CH3:7] |f:2.3|

Inputs

Step One
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
6-(m-methoxyphenyl)hept-1-en-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=CC1)C(CCC(C=C)=O)C
Name
1-diethylamino-6-(m-methoxyphenyl)heptan-3-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCC(CCC(C)C1=CC(=CC=C1)OC)=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux

Outcomes

Product
Name
Type
product
Smiles
C(C)C1C(CCC1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.